Ovatifolin
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Overview
Description
Ovatifolin is a germacranolide.
Scientific Research Applications
Antineoplastic Activity
Ovatifolin, a sesquiterpene lactone isolated from plants like Podanthus ovatifolius, has demonstrated antineoplastic activity in human epidermoid carcinoma cells. It's shown to modify cell proliferation kinetics and increase micronucleated cells in mouse bone marrow erythrocytes, indicating potential genotoxic activity (Alarcon, Weigert, Duk, & García, 1992).
Cytotoxic Properties
Studies have identified the cytotoxic properties of this compound against KB cell cultures. This sesquiterpene lactone from Podanthus mitiqui shows cytotoxic activity, which is crucial in studying cancer treatments (Gopalakrishna, Watson, Hoeneisen, & Silva, 1977).
Allelopathic Effects
This compound and its derivatives demonstrate significant inhibitory activity on seedling growth and germination in various plant species. These compounds also exhibit antioxidant properties, indicating their potential application in studying plant growth and development (Cespedes, Hoeneisen, Bittner, Becerra, & Silva, 2001).
Properties
CAS No. |
50886-56-1 |
---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,4R,6Z,10E,11aR)-4-hydroxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-yl]methyl acetate |
InChI |
InChI=1S/C17H22O5/c1-10-5-4-6-13(9-21-12(3)18)8-14(19)16-11(2)17(20)22-15(16)7-10/h6-7,14-16,19H,2,4-5,8-9H2,1,3H3/b10-7+,13-6-/t14-,15-,16-/m1/s1 |
InChI Key |
XFJQSSRNKXJHCG-KZTFHYRBSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)O)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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